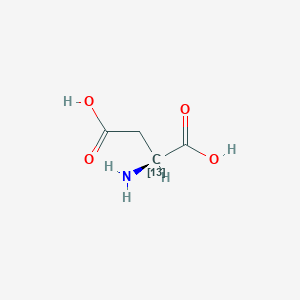![molecular formula C12H19NNaO4S B12058722 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) is a chemical compound known for its high water solubility and its use in various biochemical and diagnostic applications. It is a derivative of aniline and is often used as a reagent in biochemical tests due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) typically involves the reaction of 3-methoxyaniline with ethyl bromide to form N-ethyl-3-methoxyaniline. This intermediate is then reacted with 1,3-propanesultone under basic conditions to yield the final product. The reaction conditions usually involve the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and diagnostic tests due to its high water solubility and stability.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Uniqueness
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) is unique due to its high water solubility and stability, making it particularly useful in biochemical and diagnostic applications. Its specific structure allows for strong ionic and π-π interactions, which are beneficial in various chemical and biological processes.
Propiedades
Fórmula molecular |
C12H19NNaO4S |
|---|---|
Peso molecular |
296.34 g/mol |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16); |
Clave InChI |
QGEPAFJOPDJYPY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)OC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
